2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Description
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core. The spiro architecture imparts structural rigidity, which can enhance binding specificity in pharmacological contexts.
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBNLCQOSHCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and interactions with biological systems.
Molecular Formula
- C : 11
- H : 20
- N : 2
- O : 2
Molecular Weight
- 212.29 g/mol
Structural Representation
The compound features a spirocyclic structure that influences its reactivity and biological interactions. Its key functional groups include an amino group and a hydroxymethyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation in cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antiproliferative Effects : Research on similar spirocyclic compounds has demonstrated significant antiproliferative effects against various cancer cell lines, indicating that modifications in the structure can enhance or diminish activity.
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast Cancer) 15 Compound B HeLa (Cervical Cancer) 10 2-Amino... TBD TBD - Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, with implications for drug design targeting metabolic disorders.
Clinical Implications
The findings from these studies suggest that compounds like this compound could play a role in developing new therapeutic agents for cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects
Hydroxymethyl vs. Methoxymethyl (Position 4):
The hydroxymethyl group in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the methoxymethyl analog (CAS 2091139-31-8) exhibits greater lipophilicity, which may improve membrane permeability but reduce aqueous stability .- Positional Isomerism (4 vs. 7): Substituents at position 4 (target compound) versus position 7 (e.g., 7-(aminomethyl) analog) alter the spatial orientation of functional groups. Position 7 substituents may project into different regions of a binding pocket, affecting steric interactions and activity .
- Diazaspiro vs. Azaspiro Cores: The diazaspiro compound (7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) introduces a second nitrogen, enabling additional hydrogen bonding or coordination.
Functional Group Variations
- Aminoethyl Ketone vs. Dione: The dione structure in 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione increases polarity and introduces electrophilic carbonyl groups, which may participate in covalent interactions or chelation .
- Extended Side Chains: Compounds like 2-Amino-1-(7-(aminomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one feature longer ketone chains, which could modulate pharmacokinetic properties such as metabolic stability or tissue distribution .
Implications for Research and Development
Biological Activity:
The hydroxymethyl group’s polarity may favor interactions with hydrophilic targets (e.g., enzymes), while methoxymethyl or benzyl-containing analogs might target hydrophobic pockets.Synthetic Considerations:
Analog synthesis often requires stabilization strategies, such as hydrochloride salt formation for α-ketoamines (as seen in related compounds) to prevent dimerization .- Stability and Reactivity: Hydroxymethyl groups are prone to oxidation, necessitating protective strategies during synthesis. Methoxymethyl and aminomethyl groups offer greater stability under acidic or oxidative conditions .
Preparation Methods
Phosphine-Catalyzed [3+2] Cycloaddition
A pivotal method reported for constructing the 2-azaspiro[4.4]nonan-1-one framework involves phosphine-catalyzed [3+2]-cycloaddition reactions. This approach utilizes 2-methylene γ-lactams and activated alkynes or acrylates to form spirocyclic lactams in a regio- and stereoselective manner.
- The reaction employs ylides derived from ethyl esters or amides of 2-butynoic acid.
- Subsequent reductive cyclization steps convert the initial adducts into the azaspirocyclic ketones.
- This method allows direct access to the azaspiro[4.4]nonan-1-one ring system with hydroxymethyl substitution after appropriate functional group transformations.
Hydroxymethylation
The introduction of the hydroxymethyl group at the 4-position of the azaspiro ring can be achieved via selective reduction or hydroxymethylation of the corresponding ketone or lactam intermediates. This step often involves:
- Use of formaldehyde or paraformaldehyde as a hydroxymethyl source.
- Controlled reduction conditions to avoid over-reduction or ring opening.
- Protection/deprotection strategies if other sensitive groups are present.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The copper-catalyzed hydroamination technique offers a versatile and stereoselective route to α-amino acid derivatives, which is critical for the preparation of biologically relevant compounds such as the target molecule.
- Phosphine-catalyzed cycloaddition provides a concise route to the azaspirocyclic core, which is otherwise challenging to assemble due to ring strain and stereochemical complexity.
- The hydroxymethyl substituent is typically introduced post-cyclization to avoid interference with ring formation steps.
- Grignard reagents are effective for introducing the ethanone group, but require careful temperature control to prevent side reactions and ensure high purity.
- Patent literature indicates potential variations in substituents and ring modifications, suggesting the possibility of analog synthesis through similar methodologies.
Q & A
Q. Characterization :
- NMR/FTIR : Confirm spirocyclic structure (e.g., distinctive sp³ hybridized carbons in NMR) and hydroxymethyl (-CHOH) signals.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .
How can discrepancies between spectroscopic data and crystallographic results for spirocyclic compounds be resolved?
Advanced Research Question
Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:
- Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting or coalescence at different temperatures.
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers.
- SHELX Refinement : Use high-resolution crystallographic data (e.g., SHELXL-2018) to refine bond lengths/angles and validate stereochemical assignments .
What are the standard analytical techniques for confirming the purity and identity of this compound?
Basic Research Question
- HPLC/UPLC : Quantify purity (>98%) using reverse-phase columns (e.g., C18) and UV detection at λ ≈ 254 nm.
- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvent content .
How can computational methods like DFT or molecular docking predict the reactivity or bioactivity of this compound?
Advanced Research Question
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the spirocycle’s rigidity and hydrogen-bonding capacity of the hydroxymethyl group .
What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
Advanced Research Question
- Enzyme Inhibition Assays : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-linked peptides).
- Cellular Permeability : Assess logP (experimental or computed) and use Caco-2 cell monolayers to predict bioavailability.
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to establish IC values .
How do solvent polarity and pH affect the stability of the hydroxymethyl group in this compound?
Advanced Research Question
- Degradation Studies : Monitor via LC-MS under varying pH (2–12) and solvent systems (e.g., DMSO vs. aqueous buffers). Acidic conditions may protonate the amine, reducing nucleophilic attack on the hydroxymethyl group.
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t) and identify degradation pathways .
What strategies identify synthetic byproducts or diastereomers in spirocyclic systems?
Advanced Research Question
- Chiral HPLC : Separate enantiomers/diastereomers using columns like Chiralpak IA-3.
- LC-MS/MS : Detect low-abundance byproducts (e.g., ring-opened intermediates) via fragmentation patterns.
- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities by correlating proton-proton couplings .
What challenges arise in crystallizing spirocyclic compounds, and how are they addressed?
Advanced Research Question
- Crystallization Challenges : High conformational flexibility and solvent inclusion.
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
